Speciogynine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

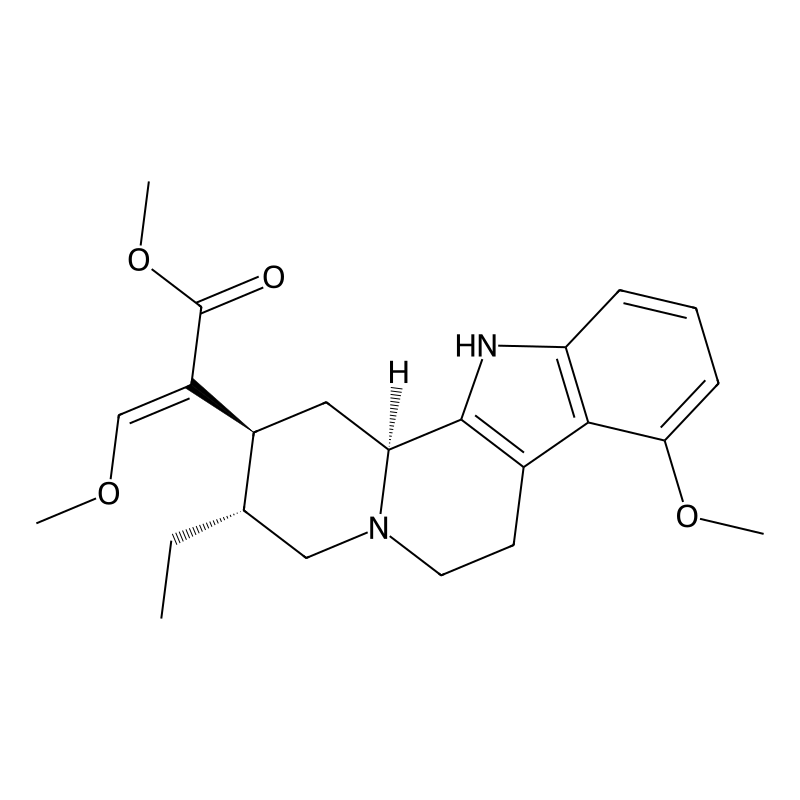

Speciogynine is a naturally occurring indole alkaloid primarily found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. It is one of several diastereomers of mitragynine, which is the main active alkaloid in kratom. Speciogynine is recognized for its unique pharmacological properties, particularly its interaction with various neurotransmitter receptors, making it a subject of interest in scientific research for potential therapeutic applications .

Understanding Kratom's Mechanism of Action

Research suggests that speciogynine, alongside other kratom alkaloids, interacts with various receptors in the brain, potentially contributing to kratom's overall effects. Studies have shown significant binding affinities of speciogynine at alpha-2 adrenergic receptors (α₂-ARs), which might play a role in kratom's antinociceptive (pain-relieving) effects []. However, further investigation is needed to determine whether speciogynine acts as an agonist or antagonist at these receptors.

Additionally, recent research explored speciogynine's interaction with serotonin receptors (5-HT receptors). Interestingly, speciogynine displayed a higher affinity for specific serotonin receptor subtypes compared to mitragynine []. This finding suggests that speciogynine might contribute to kratom's effects through mechanisms beyond just the opioid receptor system.

Exploring Speciogynine's Unique Properties

Beyond its potential involvement in kratom's overall effects, speciogynine itself exhibits interesting properties that warrant further research. Studies have shown that unlike mitragynine, speciogynine exhibits antinociceptive effects in rats independent of the opioid receptor system []. This suggests speciogynine might offer pain-relieving properties through alternative mechanisms, potentially making it a valuable target for future drug development.

- Oxidation: Can lead to hydroxylated derivatives.

- Reduction: Yields deoxygenated products.

- Substitution: Involves halogenating agents like bromine or chlorine under controlled conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, facilitating diverse transformations that can alter the compound's biological activity .

Research indicates that speciogynine exhibits significant binding affinity for serotonin receptors, suggesting potential antidepressant effects. Additionally, it has been investigated for its analgesic properties, particularly in pain management and opioid withdrawal scenarios. The compound interacts with various cell signaling pathways and has shown potent activity through opioid µ receptors, contributing to its analgesic effects .

The synthesis of speciogynine can be achieved through several methods:

- Total Synthesis: One common route involves an organocatalytic anti-selective Michael reaction followed by bioinspired transformations. This method allows for asymmetric total synthesis within approximately 12 steps, achieving yields exceeding 11% .

- Extraction from Natural Sources: Speciogynine can also be isolated from the leaves of Mitragyna speciosa using techniques such as solvent extraction and ultrasound-assisted extraction, ensuring high purity .

Speciogynine's unique chemical properties make it valuable in various fields:

- Pharmaceutical Development: Its potential as a model compound for studying structure-activity relationships of indole alkaloids can lead to the development of new medications.

- Pain Management: Investigated for its analgesic properties, it may offer alternatives to traditional opioids.

- Research: Used in studies exploring neurotransmitter interactions and receptor binding profiles .

Studies on the interaction of speciogynine with neurotransmitter receptors have revealed that it possesses a unique profile compared to other alkaloids derived from kratom. While it shows weak agonistic activity at opioid receptors, it may act as an antagonist at certain conditions. This duality in action highlights its potential therapeutic applications while also necessitating further research into its safety and efficacy .

Speciogynine shares structural similarities with several other indole alkaloids derived from Mitragyna speciosa. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Mitragynine | Primary active alkaloid; partial agonist at opioid receptors | Analgesic effects; potential for addiction |

| Speciociliatine | C-3 diastereomer; cis-quinolizidine conformation | Weak antagonist at opioid receptors |

| Mitraciliatine | Similar structure; different spatial arrangement | Varies in receptor binding affinity |

| Paynantheine | Another diastereomer; distinct pharmacological profile | Analgesic effects but different receptor interactions |

Speciogynine is unique due to its specific receptor binding profile and the presence of an ethyl group at position 20 on ring D, which influences its pharmacological activity compared to other compounds like mitragynine and speciociliatine .

Biogenetic Pathways

Speciogynine biosynthesis originates from the universal monoterpene indole alkaloid (MIA) precursor strictosidine, formed through the condensation of tryptamine and secologanin. In Mitragyna speciosa, this process is mediated by strictosidine synthase (STR) and strictosidine β-glucosidase (SGD), which hydrolyze strictosidine to a reactive aglycone intermediate [1] [5]. Subsequent stereoselective transformations by downstream enzymes determine the final alkaloid profile, including speciogynine.

A critical branch point occurs at the dehydrosecodine synthase (DCS) stage. Two DCS isoforms—MsDCS1 from M. speciosa and CpDCS from Catharanthus roseus—exhibit divergent stereochemical preferences. MsDCS1 produces both mitragynine (C-20 S) and speciogynine (C-20 R), whereas CpDCS exclusively generates speciogynine [1]. This enzymatic dichotomy explains the variable speciogynine:mitragynine ratios observed across kratom chemotypes. Methylation by a specialized enol methyltransferase (MsEnolMT) finalizes the methoxyacrylate group, a structural hallmark of speciogynine [1] [5].

Table 1: Enzymatic Determinants of Speciogynine Biosynthesis

| Enzyme | Function | Stereochemical Outcome |

|---|---|---|

| Strictosidine synthase (STR) | Condenses tryptamine and secologanin | Forms strictosidine scaffold |

| β-Glucosidase (SGD) | Hydrolyzes strictosidine to aglycone | Releases reactive intermediate |

| Dehydrosecodine synthase (DCS) | Cyclizes aglycone | Determines C-20 configuration |

| Enol methyltransferase (EnolMT) | Methoxylates enol intermediate | Completes methoxyacrylate group |

Developmental stage profoundly influences speciogynine accumulation. Juvenile leaves exhibit higher speciogynine levels (up to 0.45% dry weight) compared to mature leaves (0.12%), with a concomitant decrease in mitragynine during leaf maturation [2]. This inverse relationship suggests temporal regulation of DCS isoform expression or cofactor availability. Stems and stipules accumulate intermediate levels, while roots lack detectable speciogynine [2].

Cultivar-specific genetic variations further modulate biosynthesis. For example, M. speciosa cultivars 5 and 6 accumulate speciogynine as a major alkaloid (∼30% of total MIAs), whereas others prioritize mitragynine or mitraciliatine [2]. Hybrid cultivars display unique alkaloid profiles, implicating genetic recombination in DCS and EnolMT gene clusters. DNA sequencing of high-speciogynine chemotypes has identified nonsynonymous SNPs in MsDCS1, potentially altering substrate binding pockets to favor C-20 R configurations [2].

Table 2: Speciogynine Distribution in M. speciosa Tissues

| Tissue | Speciogynine Content (% Dry Weight) | Developmental Stage |

|---|---|---|

| Juvenile Leaf | 0.32–0.45 | Weeks 1–3 |

| Mature Leaf | 0.10–0.12 | Weeks 4–8 |

| Stipule | 0.08–0.10 | All stages |

| Stem | 0.05–0.07 | All stages |

Recent advances in heterologous biosynthesis have enabled speciogynine production in Nicotiana benthamiana and microbial systems. Co-expression of CrSTR, CrSGD, CpDCS, and MsEnolMT in N. benthamiana yields speciogynine at 1.2 mg/g fresh weight when fed 4-methoxy-tryptamine and secologanin [1]. Microbial platforms using Escherichia coli with a four-enzyme cascade (including Psilocybe cubensis tryptamine 4-hydroxylase) achieve titers up to 8.3 mg/L, though yields remain suboptimal compared to plant-based systems [5].

Structural analogs like fluorinated speciogynine derivatives (e.g., 5F-speciogynine) have been biosynthesized via precursor-directed feeding of fluorinated tryptamines [1]. While NMR characterization remains challenging due to low yields, HRMS data confirm the incorporation of fluorine at positions 4, 5, and 6 on the indole ring, expanding the toolkit for studying structure-activity relationships [1].